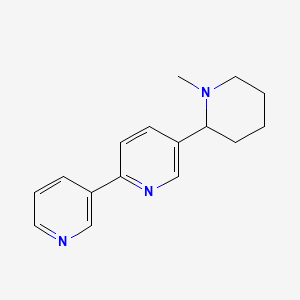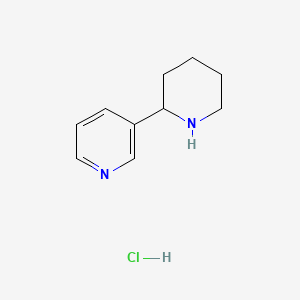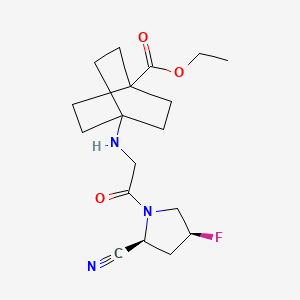
Bisegliptin
Descripción general
Descripción
Bisegliptin is a compound for the treatment of type 2 diabetes. It is an orally active, dipeptidyl peptidase-IV (DPPIV) inhibitor which lowers blood glucose levels by blocking the degradation of the hormone GLP-1 thereby stimulating glucose-dependent insulin secretion and lowering blood glucose levels without hypoglycemic effects.
Aplicaciones Científicas De Investigación
1. Role in Treating Type 2 Diabetes Mellitus
Bisegliptin, classified under dipeptidyl peptidase-IV (DPP-IV) inhibitors or gliptins, is primarily utilized in the treatment of type 2 diabetes mellitus (T2DM). These inhibitors are effective in glycemic control and can be used alone or in combination with other antidiabetic medications. They function alongside other drugs like insulin, sulfonylureas, thiazolidinediones, and metformin, providing an array of therapeutic options for diabetes management (Mohammad et al., 2022).
2. Neuroprotective Potential
Research indicates that chronic administration of gliptins, including bisegliptin, before an experimental stroke can induce neuroprotection. This finding is significant for reducing brain damage in patients with T2DM who are at high risk of stroke. The study highlights the importance of chronic pre-treatment for achieving this protective effect, which does not occur via GLP-1-receptor activation (Darsalia et al., 2016).
3. Cardiovascular Effects
Gliptins, including bisegliptin, have shown potential beneficial actions on blood vessels and the heart. These effects are realized through both GLP-1-dependent and independent mechanisms. By inhibiting DPP-4, they increase the concentration of peptides with potential vasoactive and cardioprotective effects. Clinical data suggest improvement in several cardiovascular risk factors in T2DM patients, including blood pressure regulation, lipid profile enhancement, and inflammatory marker reduction (Scheen, 2013).
4. Incretin-Independent Renal Protective Effects
Specifically, linagliptin, a member of the gliptin class, has been shown to have incretin-independent effects that may be beneficial in treating diabetic nephropathy. These effects are linked to the inhibition of interactions between DPP-4 and integrin β1, which helps prevent endothelial-mesenchymal transition and renal fibrosis (Zeisberg & Zeisberg, 2015).
Propiedades
Número CAS |
862501-61-9 |
|---|---|
Nombre del producto |
Bisegliptin |
Fórmula molecular |
C18H26FN3O3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
ethyl 4-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C18H26FN3O3/c1-2-25-16(24)17-3-6-18(7-4-17,8-5-17)21-11-15(23)22-12-13(19)9-14(22)10-20/h13-14,21H,2-9,11-12H2,1H3/t13-,14-,17?,18?/m0/s1 |
Clave InChI |
AKFNKZFJBFQFAA-DIOPXHOYSA-N |
SMILES isomérico |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |
SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
SMILES canónico |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
Apariencia |
Solid powder |
Otros números CAS |
862501-61-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bisegliptin |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

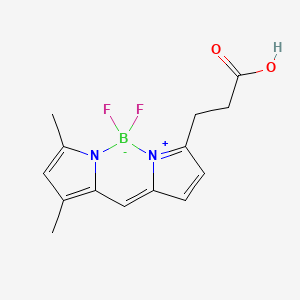
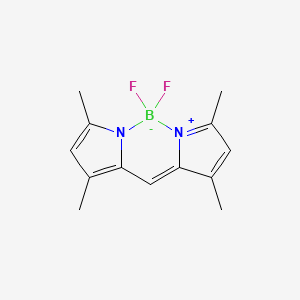




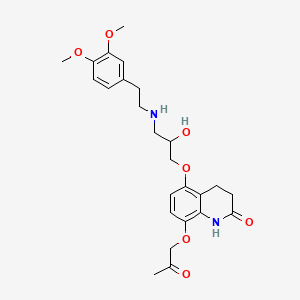
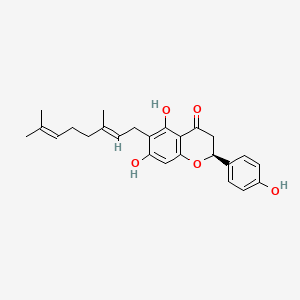
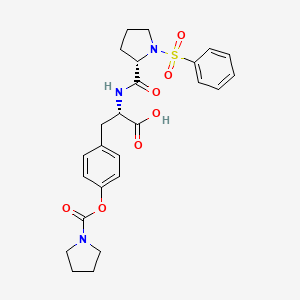

![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)

